molecular formula C10H9F3O2 B2740933 4,4-Difluoro-3-(3-fluorophenyl)butanoic acid CAS No. 1780647-42-8

4,4-Difluoro-3-(3-fluorophenyl)butanoic acid

Cat. No.: B2740933
CAS No.: 1780647-42-8
M. Wt: 218.175
InChI Key: NKGYAJUMBGKQGE-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-(3-fluorophenyl)butanoic acid is an organic compound with the molecular formula C10H9F3O2 It is characterized by the presence of three fluorine atoms and a butanoic acid moiety

Scientific Research Applications

4,4-Difluoro-3-(3-fluorophenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Target of Action

A structurally similar compound, (3r)-4,4-difluoro-3-[(4-methoxyphenyl)sulfonyl]butanoic acid, is known to targetMatrix metalloproteinase-9 . Matrix metalloproteinases (MMPs) are a family of enzymes that degrade various components of the extracellular matrix, playing a crucial role in tissue remodeling, inflammation, and disease progression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3-(3-fluorophenyl)butanoic acid typically involves the introduction of fluorine atoms into a butanoic acid framework. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3-(3-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluoro-3-(4-fluorophenyl)butanoic acid
  • 4,4-Difluoro-3-(2-fluorophenyl)butanoic acid
  • 4,4-Difluoro-3,3-dimethylbutanoic acid

Uniqueness

4,4-Difluoro-3-(3-fluorophenyl)butanoic acid is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4,4-difluoro-3-(3-fluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-7-3-1-2-6(4-7)8(10(12)13)5-9(14)15/h1-4,8,10H,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGYAJUMBGKQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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